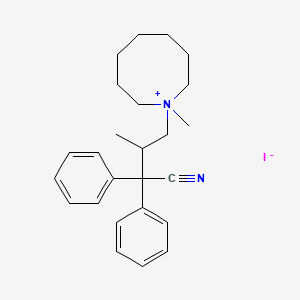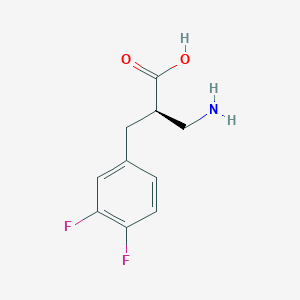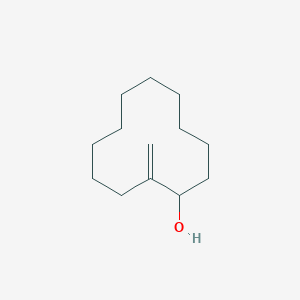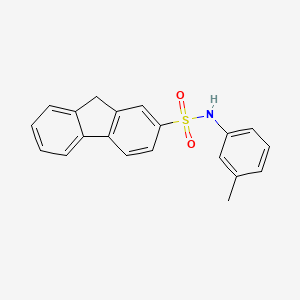![molecular formula C13H11N5O3S B13992327 5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole CAS No. 66961-54-4](/img/structure/B13992327.png)
5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of imidazole, oxadiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole rings. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form the imidazole ring.
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Cyclization: Catalysts like acids or bases are often employed to facilitate ring closure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with biological molecules:
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antimicrobial properties.
Uniqueness
5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole is unique due to its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
66961-54-4 |
|---|---|
Molecular Formula |
C13H11N5O3S |
Molecular Weight |
317.33 g/mol |
IUPAC Name |
5-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H11N5O3S/c1-17-10(14-7-11(17)18(19)20)8-22-13-15-12(16-21-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
JDRPULZAJSMGBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CSC2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)


![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)



